2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
Description
This compound belongs to the rhodanine-3-acetic acid derivatives, characterized by a thiazolidinone core substituted with a 3-fluorobenzylidene group at position 5 (Z-configuration) and a propanoic acid chain at position 2. Its synthesis involves condensation of 2-thioxothiazolidin-4-one with 3-fluorobenzaldehyde, followed by functionalization with propanoic acid ().
Properties
IUPAC Name |
2-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3S2/c1-7(12(17)18)15-11(16)10(20-13(15)19)6-8-3-2-4-9(14)5-8/h2-7H,1H3,(H,17,18)/b10-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWNMKBCEVHAEI-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=CC(=CC=C2)F)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)/C(=C/C2=CC(=CC=C2)F)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Steps
This method employs a single reaction vessel to sequentially condense 3-fluorobenzaldehyde, ethyl 3-aminopropionate hydrochloride, and mercaptoacetic acid. The process begins with Schiff base formation between the aldehyde and amine, followed by cyclization via nucleophilic attack of the thiol group on the imine carbon. The intermediate ethyl ester is hydrolyzed using potassium hydroxide to yield the final propanoic acid derivative.
Key Reaction Conditions:
-
Solvent: Ethanol or methanol
-
Temperature: Reflux (78–80°C for ethanol)
-
Catalyst: None required (auto-tandem catalysis)
-
Workup: Acidification with HCl to precipitate the product
Yield Optimization
Yields for analogous compounds range from 50% to 65%, depending on the electron-withdrawing effects of substituents on the benzaldehyde. The 3-fluoro substituent moderately enhances reactivity due to its meta-directing nature, though steric hindrance may reduce cyclization efficiency.
Table 1: Representative Data for One-Pot Synthesis
Deep Eutectic Solvent (DES)-Mediated Synthesis
Green Chemistry Approach
A choline chloride-urea DES serves as both solvent and catalyst, enabling a scalable, eco-friendly route. Thiazolidine-2,4-dione reacts with 3-fluorobenzaldehyde under mild conditions, followed by thionation to introduce the 2-thioxo group.
Key Reaction Conditions:
-
DES Composition: Choline chloride:urea (1:2 molar ratio)
-
Temperature: 60°C
-
Thionation Agent: Lawesson’s reagent or phosphorus pentasulfide
-
Reaction Time: 6–8 hours
Stereochemical Control
The Z-configuration of the benzylidene group is favored due to π-π stacking interactions between the fluorophenyl ring and thiazolidinone core in the DES environment. This method achieves diastereoselectivity >90% for the Z-isomer.
Table 2: DES-Mediated Synthesis Parameters
| Aldehyde | DES System | Thionation Agent | Z:E Ratio | Yield | Reference |
|---|---|---|---|---|---|
| 3-Fluorobenzaldehyde | Choline chloride:urea | Lawesson’s reagent | 92:8 | 54% | |
| 4-Fluorobenzaldehyde | Choline chloride:glycerol | P4S10 | 88:12 | 49% |
Stepwise Industrial Synthesis
Thiazolidinone Ring Formation
Thioglycolic acid and 3-fluorobenzaldehyde undergo cyclocondensation in acetic acid to form 5-(3-fluorobenzylidene)-2-thioxothiazolidin-4-one. This intermediate is alkylated with methyl acrylate, followed by saponification to introduce the propanoic acid moiety.
Key Industrial Modifications:
-
Continuous Flow Reactors: Enhance heat/mass transfer, improving yield to 68%.
-
Catalysts: ZnCl2 or FeCl3 accelerate cyclization (20% reduction in reaction time).
Purification and Scalability
Industrial processes employ recrystallization from ethyl acetate/hexane mixtures, achieving >98% purity. Large-scale runs (10 kg batches) report consistent yields of 65–68%.
Table 3: Industrial Process Metrics
| Step | Equipment | Temperature | Pressure | Yield (Pilot Scale) |
|---|---|---|---|---|
| Cyclocondensation | Continuous flow reactor | 100°C | 2 bar | 70% |
| Alkylation | Stirred tank reactor | 50°C | 1 atm | 85% |
| Saponification | Batch reactor | 80°C | 1 atm | 95% |
Comparative Analysis of Methods
Yield and Efficiency
-
One-Pot Synthesis: Moderate yields (55–60%) but minimal purification steps.
-
DES-Mediated: Lower yields (45–55%) offset by environmental benefits and high stereoselectivity.
-
Industrial Stepwise: Highest yields (65–68%) due to process intensification.
Environmental Impact
DES methods reduce waste generation by 40% compared to traditional solvents. Industrial protocols, while less green, integrate solvent recovery systems to minimize ecological footprint.
Challenges and Solutions
-
Stereochemical Purity: Microwave-assisted reactions (5 minutes at 100 W) improve Z-selectivity to 95%.
-
Byproduct Formation: Thiourea derivatives are mitigated using molecular sieves to absorb H2S.
Emerging Methodologies
Chemical Reactions Analysis
2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzylidene moiety, where nucleophiles like amines or thiols replace the fluorine atom.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that thiazolidine derivatives exhibit significant antimicrobial activities. The presence of the fluorobenzylidene moiety in this compound may enhance its efficacy against bacterial strains through mechanisms such as disrupting cell wall synthesis or inhibiting essential enzymes.
Antidiabetic Effects
Thiazolidinediones, a class of compounds related to this structure, are known for their antidiabetic properties, particularly in the management of type 2 diabetes mellitus. This compound's ability to activate peroxisome proliferator-activated receptors (PPARs) could potentially lead to improved insulin sensitivity and glucose metabolism.
Case Study 1: Antimicrobial Activity
A study conducted on various thiazolidine derivatives showed that compounds similar to 2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid exhibited potent activity against Gram-positive bacteria, suggesting potential for development as an antibiotic agent.
Case Study 2: Antidiabetic Potential
In vitro assays demonstrated that derivatives activating PPAR-gamma pathways could lead to significant reductions in blood glucose levels in diabetic models. This compound's structural similarities to known PPAR agonists warrant further investigation into its therapeutic potential in diabetes management.
Comparison with Related Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Tiazofurin | Thiazolidine ring | Antiviral activity |
| Benzimidazole derivatives | Imidazole ring | Antimicrobial properties |
| Thiazolidinediones | Thiazolidine ring | Antidiabetic effects |
The unique combination of functional groups in this compound may provide enhanced bioactivity compared to these related compounds.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Variations
Key structural differences among analogs include:
- Benzylidene substituents : Fluorine (target compound) vs. bromine, methoxy, tert-butyl, or benzodioxole groups ().
- Acid chain length: Propanoic acid (target) vs. acetic acid (e.g., compound 3d in ) or amide derivatives ().
- Core modifications: Thioxo vs. sulfonyl or morpholine-substituted thiazolidinones ().
Physicochemical Properties
Key Observations :
- Melting Points: Fluorinated analogs may exhibit lower melting points due to reduced crystallinity compared to non-fluorinated derivatives (e.g., compound 7 at 213–215°C vs. benzodioxole analog 3v at 218–220°C) .
- Spectral Data : All compounds show strong C=O (1700–1718 cm⁻¹) and C=S (758 cm⁻¹) IR peaks, confirming core integrity. UV λmax ~388 nm indicates π→π* transitions in conjugated systems .
Discussion of Key Differentiators
- Fluorine Substitution: The 3-fluorobenzylidene group in the target compound may improve binding to hydrophobic enzyme pockets compared to non-fluorinated analogs .
- Propanoic Acid Chain: Longer chain vs. acetic acid derivatives (e.g., ) could enhance solubility and hydrogen bonding with targets .
- Synthetic Scalability : Microwave methods () offer efficiency advantages over traditional condensation.
Biological Activity
The compound 2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.
The molecular formula of the compound is with a molecular weight of approximately 325.38 g/mol. Its structure includes a thiazolidinone ring, which is crucial for its biological activity.
Antitumor Activity
Thiazolidinone derivatives have shown promising antitumor properties. In vitro studies have demonstrated that related compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazolidinone were evaluated for their efficacy against glioblastoma cells (LN229) using assays such as MTT and colony formation tests. The most effective derivatives showed IC50 values ranging from 6.43 to 12.16 µg/mL, indicating potent anticancer activity .
Antimicrobial Activity
The compound has also been screened for antimicrobial properties. In studies involving various bacterial and fungal strains, it was noted that thiazolidinone derivatives possess significant antimicrobial effects. The specific compound under discussion has shown activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of the compound with target proteins associated with cancer and inflammation. For example, binding affinities to proteins such as AURKA and VEGFR-2 were calculated, revealing strong interactions that may contribute to its anticancer effects . The binding energies ranged from -8.0 to -9.8 kcal/mol, indicating favorable binding characteristics.
Case Studies
Several case studies have highlighted the biological activities of similar thiazolidinone compounds:
-
Case Study on Glioblastoma :
- Objective : To assess the cytotoxicity of thiazolidinone derivatives against glioblastoma.
- Method : MTT assay was used to determine cell viability after treatment with varying concentrations.
- Results : Compounds exhibited IC50 values indicating effective inhibition of tumor cell proliferation.
-
Antimicrobial Screening :
- Objective : To evaluate the antimicrobial efficacy against selected pathogens.
- Method : Disc diffusion method was employed to measure inhibition zones.
- Results : Significant inhibition was observed for both bacterial and fungal strains.
Data Table: Biological Activity Overview
| Activity Type | Assessed Compound | IC50 Value (µg/mL) | Target/Organism |
|---|---|---|---|
| Antitumor | Thiazolidinone | 6.43 - 12.16 | Glioblastoma (LN229) |
| Antimicrobial | Thiazolidinone | Varies | Various bacteria and fungi |
| Molecular Docking | 2-thiazolidinone | -8.0 to -9.8 kcal/mol | AURKA, VEGFR-2 |
Q & A
Basic Question
- HPLC : C18 column, 70:30 acetonitrile/water, UV detection at 254 nm .
- Stability : Store at -20°C in amber vials; degradation <5% over 6 months (vs. 15% at 4°C) .
How can in silico models predict its pharmacokinetic properties?
Advanced Question
- ADMET Prediction : SwissADME calculates moderate bioavailability (55%) due to high polar surface area (PSA = 110 Ų) .
- Metabolic Sites : CYP3A4-mediated oxidation of the thiazolidinone ring; use deuterated analogs to prolong half-life .
What experimental designs are optimal for in vitro bioassays?
Basic Question
- Dose-response : Test 0.1–100 µM in triplicate, using DMSO controls (<0.1% v/v) .
- Cell lines : HepG2 for cytotoxicity; MTT assay at 48 hours .
How to reconcile conflicting bioactivity data in similar compounds?
Advanced Question
Variations arise from assay conditions (e.g., serum concentration affecting protein binding). Normalize data using:
- Standardized protocols : CLSI guidelines for antimicrobial assays .
- Positive controls : Rosiglitazone for PPAR-γ activity comparisons .
What are understudied research avenues for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
